molecular formula C20H25N3O2 B4656901 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B4656901
M. Wt: 339.4 g/mol
InChI Key: QAHDYCNCOGTCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as IPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act on various targets in the body. It has been found to modulate the activity of various receptors such as dopamine, serotonin, and adrenergic receptors. This compound has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. This compound has also been found to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to modulate the activity of various neurotransmitters and hormones in the body.

Advantages and Limitations for Lab Experiments

1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to handle and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, the effects of this compound can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of research is to further elucidate the mechanism of action of this compound and its effects on various biological targets. Another area of research is to explore the potential therapeutic applications of this compound in various diseases such as cancer and neurodegenerative disorders. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It possesses various biological activities and has been used as a tool for studying various biological processes. The synthesis method of this compound is relatively straightforward, and the compound has several advantages for lab experiments. However, there are also some limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and antitumor effects. This compound has also been used as a probe for studying the structure and function of various receptors and enzymes.

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(2)17-7-3-4-8-18(17)25-15-20(24)23-13-11-22(12-14-23)19-9-5-6-10-21-19/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHDYCNCOGTCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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